Ethyl 2-amino-thiazole-4-carboxylate
Description
Ethyl 2-amino-thiazole-4-carboxylate (CAS 5398-36-7) is a heterocyclic compound with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.2 g/mol . It features a thiazole core substituted with an amino group at position 2 and an ethyl ester at position 3. This compound is widely utilized in organic synthesis, particularly as a precursor for peptidomimetics and pharmaceuticals due to its reactivity in coupling reactions . Its synthesis often involves cyclization of thioamides or Strecker-type reactions, though methods like the calcium carbonate-mediated approach may introduce partial racemization at the α-carbon .
Properties
IUPAC Name |
(2-amino-1,3-thiazol-4-yl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-5(9)10-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMTPKXRIIMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Workup
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Reagents : Ethyl bromopyruvate (2 mol), thiourea (3 mol), ethanol (99.9%).
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Procedure : The mixture is refluxed for 1–24 h, monitored by TLC. Post-reaction, the solution is concentrated, poured into ice-cold water, and basified to pH 10 with NaOH. The precipitate is filtered and recrystallized from ethanol.
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Yield : Varies from 70% (24 h reflux) to 100% (1 h at 70°C), depending on reaction time and stoichiometry.
Mechanistic Insights
Thiourea acts as a bifunctional nucleophile, with sulfur attacking the electrophilic α-carbon of ethyl bromopyruvate. Subsequent intramolecular cyclization eliminates HBr, forming the 2-aminothiazole core. Shorter reaction times (1 h) at 70°C minimize side reactions, enhancing yield.
Alternative Synthesis Using Ethyl 2-Chloroacetoacetate
A patent-pending method employs ethyl 2-chloroacetoacetate and thiourea in ethanol, catalyzed by sodium carbonate. This approach avoids brominated precursors, reducing costs and handling risks.
Optimized Protocol
Advantages Over Bromopyruvate Route
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Catalyst Efficiency : Sodium carbonate facilitates deprotonation, accelerating cyclization.
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Scalability : Distillation removes ethanol efficiently, simplifying industrial scale-up.
Comparative Analysis of Methodologies
Factors Influencing Yield and Purity
Solvent Selection
Ethanol is universally preferred due to its ability to dissolve both thiourea and α-haloketones while stabilizing intermediates. Aqueous ethanol (10–35%) enhances thiourea reactivity in the chloroacetoacetate method.
Stoichiometry and Catalysis
Purification Techniques
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Recrystallization : Ethanol recrystallization achieves >99% purity.
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pH Adjustment : Basifying to pH 9–10 precipitates the product while removing acidic impurities.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-amino-thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been extensively studied for their potential in treating various diseases, particularly bacterial infections and cancer.
Case Studies
- Antitumor Activity : A study reported that derivatives of this compound exhibited significant antitumor activity against multiple human tumor cell lines. For instance, one derivative showed a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line .
- Antibacterial Properties : Research has indicated that this compound demonstrates antibacterial activity against Mycobacterium tuberculosis, a major global health concern .
Agricultural Chemicals
In the realm of agriculture, this compound is utilized as a building block for the development of environmentally friendly pesticides and herbicides. This aligns with the increasing demand for sustainable agricultural practices.
Applications
- Pesticide Formulation : It contributes to the synthesis of novel agrochemicals that target specific pests while minimizing environmental impact .
- Herbicide Development : The compound is also involved in creating herbicides that are effective against a wide range of weeds without harming crops .
Biochemical Research
Researchers employ this compound in various biochemical studies, particularly those focused on enzyme inhibition and receptor binding. This research is crucial for understanding biological pathways and identifying potential therapeutic targets.
Research Findings
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, providing insights into potential treatment strategies .
- Receptor Binding Studies : It plays a role in studying how certain compounds interact with biological receptors, which is essential for drug design and development .
Material Science
This compound is also explored in material science, particularly in developing new materials with enhanced properties.
Applications
- Polymer Additives : The compound is being researched as an additive to improve the durability and performance of polymers used in various applications, including coatings and plastics .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Antitumor agents, antibacterial drugs | Significant activity against leukemia and tuberculosis |
| Agricultural Chemicals | Pesticides, herbicides | Environmentally friendly formulations |
| Biochemical Research | Enzyme inhibition, receptor binding studies | Insights into therapeutic targets |
| Material Science | Polymer additives | Enhanced durability and performance |
Mechanism of Action
The mechanism of action of Ethyl 2-amino-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural analogs of Ethyl 2-amino-thiazole-4-carboxylate, emphasizing differences in substituent positions and functional groups:
Key Observations:
- Substituent Position: Shifting the amino group from C2 (target compound) to C5 (Ethyl 5-aminothiazole-4-carboxylate) alters regioselectivity in reactions, impacting downstream applications like peptidomimetic synthesis .
- Electron Effects: Electron-withdrawing groups (e.g., nitro in Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate) increase stability but reduce nucleophilicity compared to the amino group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
